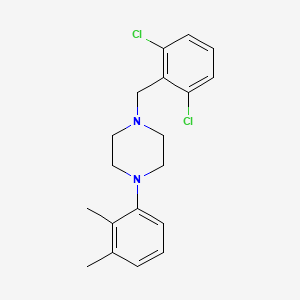
5-(2-chlorophenyl)-4-(3,4-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-4-(3,4-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of 1,2,4-triazoles, which have been reported to exhibit various biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of 5-(2-chlorophenyl)-4-(3,4-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been reported to exhibit its pharmacological effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-4-(3,4-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of enzymes involved in the progression of Alzheimer's disease. This compound has also been reported to exhibit antifungal and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2-chlorophenyl)-4-(3,4-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its potential pharmacological properties. This compound has been reported to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before it can be used as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-chlorophenyl)-4-(3,4-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the directions is to investigate its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action and identify the molecular targets involved in its pharmacological effects. Furthermore, the development of novel synthetic methods for this compound and its derivatives can expand its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of 5-(2-chlorophenyl)-4-(3,4-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods, including the reaction of 2-chlorobenzaldehyde with 3,4-dimethylphenylhydrazine to form 5-(2-chlorophenyl)-4-(3,4-dimethylphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-thiol, which is then cyclized to yield the final product. This compound can also be synthesized through the reaction of 2-(2-chlorophenyl)acetonitrile with 3,4-dimethylphenylhydrazine and ammonium thiocyanate.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-4-(3,4-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antifungal, anticancer, antiviral, and anti-inflammatory effects. This compound has also been investigated for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-(3,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-10-7-8-12(9-11(10)2)20-15(18-19-16(20)21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMHYBCGYOCZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)

![5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)


![5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)
![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5773933.png)
![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)

![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)
![1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)
![2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5773969.png)